2-chloro-N-(4-fluoro-2-methoxyphenyl)acetamide
Overview
Description
2-chloro-N-(4-fluoro-2-methoxyphenyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Herbicide Metabolism and Carcinogenicity : Research reveals that chloroacetamide herbicides like acetochlor and metolachlor are used in agricultural crops and have been found to be carcinogenic in rats. These compounds undergo complex metabolic activation pathways involving liver microsomes from both rats and humans, leading to potentially carcinogenic products. This study indicates the importance of understanding the metabolic pathways of such chemicals for assessing their safety and ecological impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity : The reception and activity of chloroacetamide herbicides like acetochlor, alachlor, and metolachlor are significantly affected by factors like wheat straw coverage and irrigation. This research indicates that environmental factors can greatly influence the behavior and efficacy of such chemicals, which could be relevant for the application and environmental management of 2-chloro-N-(4-fluoro-2-methoxyphenyl)acetamide (Banks & Robinson, 1986).
Fatty Acid Synthesis Inhibition : Chloroacetamides like alachlor and metazachlor have been shown to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This suggests that chloroacetamide compounds may have broader biological effects, potentially affecting lipid metabolism in various organisms (Weisshaar & Böger, 1989).
Antibacterial Potential : A study on a similar compound, "2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide," highlighted its potential against Klebsiella pneumoniae, showing that the chloro atom helps improve activity by stabilizing the molecule in the target enzyme. This suggests that chloroacetamide compounds might have potential as antibacterial agents (Cordeiro et al., 2020).
properties
IUPAC Name |
2-chloro-N-(4-fluoro-2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-8-4-6(11)2-3-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGUUYINBVXJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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